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Get Quote

Executive Summary

4-Hydroxy-3,3,5-trimethylpiperidine (C

H

NO) is a specialized heterocyclic building block utilized in the synthesis of sterically hindered
amine light stabilizers (HALS) and pharmaceutical intermediates targeting CNS pathways (e.g.,
ganglionic blockers).[1] Its structure is characterized by a piperidine ring with a gem-dimethyl
group at the C3 position and a single methyl group at the C5 position, creating a crowded steric
environment that influences both its chemical reactivity and biological binding profiles.

This guide provides a definitive route for structure elucidation, distinguishing between the cis
and trans diastereomers via NMR spectroscopy, and outlines the synthetic causality governing
its formation.
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Chemical Identity & Physicochemical Profile[2][3][4]
[516][7]1[8][9][10]

Property Data

Chemical Name 3,3,5-Trimethylpiperidin-4-ol

CAS Number Not widely indexed (Precursor Ketone:
2248346-79-2)
C

Molecular Formula H
NO

Molecular Weight 143.23 g/mol

SMILES CC1CNCC(C)(C)C10

InChl=1S/C8H17NO/c1-6-5-8(2,3)7(10)4-9-

InChl

6/h6-7,9-10H,4-5H2,1-3H3
Physical State Viscous oil or low-melting solid (hygroscopic)
pKa (Calc) ~10.5 (Secondary amine)

Note on CAS: While the specific alcohol isomer is often custom-synthesized, the corresponding
ketone precursor, 3,3,5-trimethylpiperidin-4-one, bears the CAS 2248346-79-2.

Synthetic Pathway & Causality

The synthesis of 4-hydroxy-3,3,5-trimethylpiperidine is governed by the reduction of its
ketone precursor. The stereochemical outcome is dictated by the steric bulk of the gem-
dimethyl group at C3, which directs hydride attack.

Synthesis Workflow[12]

The primary route involves the reduction of 3,3,5-trimethylpiperidin-4-one. This ketone is
typically accessible via a modified Mannich condensation or from acyclic precursors like 2,2,4-
trimethyl-3-oxopentanoate derivatives cyclized with ammonia/formaldehyde.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b8403305/docs?utm_src=pdf-body#technical-guide-structure-elucidation-and-characterization-of-4-hydroxy-3-3-5-trimethylpiperidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8403305?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reaction Logic:
o Ketone Formation: Construction of the piperidone ring.
o Stereoselective Reduction: Treatment with a hydride source (NaBH

or L-Selectride).

o Small Hydride (NaBH

): Attacks from the axial trajectory (less hindered?) or equatorial? In 3,3,5-systems, the
axial methyl at C3 hinders the axial face, often favoring equatorial attack to yield the axial
alcohol (thermodynamically less stable) or vice versa depending on the specific conformer
population.

o Bulky Hydride (L-Selectride): Exclusively attacks the less hindered face, maximizing
diastereoselectivity.
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Figure 1: Synthetic logic flow from acyclic precursors to diastereomeric alcohol products.

Structure Elucidation (Self-Validating Protocol)

The core challenge in characterizing 4-hydroxy-3,3,5-trimethylpiperidine is assigning the
relative stereochemistry between the C4-hydroxyl and the C5-methyl group. The C3-gem-
dimethyl group locks the ring conformation, simplifying the analysis.

Conformational Analysis

e C3 Position: Contains two methyl groups.[2] One is forced axial, the other equatorial.
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o C5 Position: The single methyl group will preferentially adopt the equatorial orientation to

avoid a severe 1,3-diaxial interaction with the axial methyl at C3.

e C4 Position (Hydroxyl): Can be equatorial (trans to C5-Me) or axial (cis to C5-Me).

NMR Logic & Diagnostic Signals

The

H NMR spectrum provides self-validating evidence via vicinal coupling constants (

).
Chemical Shift (
Signal Multiplicity Diagnostic Logic
)
Critical Probe: The
coupling constant
H-4 (Methine) dd or ddd 3.2-3.8 ppm
determines
stereochemistry.
) ) Coupled to H-4 and H-
H-5 (Methine) Multiplet 1.8-2.2 ppm
6 protons.
i Shielded by ring
C3-Me (ax) Singlet ~0.9 ppm )
current/anisotropy.
) Deshielded relative to
C3-Me (eq) Singlet ~1.1 ppm )
axial Me.
Diagnostic of the C5
C5-Me Doublet ~0.95 ppm

chiral center.

Stereochemical Assignment Rule:

e Trans-Diequatorial (

or
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[e]

If OH is equatorial, H-4 is axial.

o

H-5 is axial (since C5-Me is equatorial).

Result:

[¢]

corresponds to an axial-axial coupling.

Value:

[¢]

» Cis-Axial/Equatorial (

or

):

o

If OH is axial, H-4 is equatorial.

H-5 is axial.

[¢]

Result:

[¢]

corresponds to an equatorial-axial coupling.

Value:

[e]

Conclusion: A large coupling constant (>9 Hz) for the H-4 methine signal definitively proves the
trans-diequatorial configuration (OH equatorial, Me equatorial).

Mass Spectrometry (MS) Fragmentation
e Molecular lon:

143 [M]

or 144 [M+H]
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e Base Peak: Likely
58 or 72 (Retro-Diels-Alder or
-cleavage adjacent to Nitrogen).
o Diagnostic Loss: [M - 15]
(Loss of Methyl) and [M - 18]

(Loss of H

O, confirming the alcohol).
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Figure 2: Decision tree for stereochemical assignment using NMR coupling constants.
Applications in Drug Development
The 3,3,5-trimethylpiperidine scaffold serves as a critical pharmacophore in:

o Ganglionic Blockers: Structurally related to Pempidine (1,2,2,6,6-pentamethylpiperidine),
where steric crowding around the nitrogen modulates ion channel binding.

e Substance P Antagonists: The hindered amine prevents rapid metabolic N-dealkylation,
extending half-life.

o Chiral Auxiliaries: The fixed conformation of the 3,3,5-system makes it a valuable chiral
scaffold for asymmetric synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Structure Elucidation and
Characterization of 4-Hydroxy-3,3,5-trimethylpiperidine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b8403305/docs#technical-guide-
structure-elucidation-and-characterization-of-4-hydroxy-3-3-5-trimethylpiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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